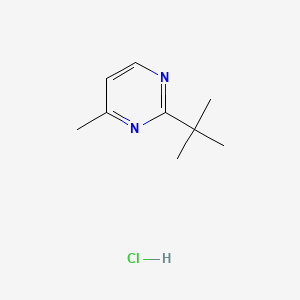![molecular formula C12H10ClN3O B8094650 3-aminobenzo[g]quinoxalin-2(1H)-one](/img/structure/B8094650.png)
3-aminobenzo[g]quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods
Industrial production methods for this compound often focus on sustainable and environmentally benign protocols. Transition metal-free methodologies have been developed, which provide an efficient and green synthetic route. These methods include visible light and electrochemically catalyzed strategies .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminobenzo[g]quinoxalin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl iodides, Katritzky salts, and eosin-y as a photoredox catalyst. Conditions often involve visible light promotion and the use of bases such as DIPEA .
Major Products Formed
The major products formed from these reactions include various functionalized quinoxalin-2(1H)-ones, such as 3-alkylated quinoxalin-2(1H)-ones and quinoxaline-3-carbonyl compounds .
Aplicaciones Científicas De Investigación
3-Aminobenzo[g]quinoxalin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential as a pharmaceutical agent due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. It often acts by inhibiting specific enzymes or proteins, leading to its bioactive effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, which serves as the basis for various functionalized derivatives.
Uniqueness
3-Aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functional groups and the diverse range of reactions it can undergo. Its ability to be functionalized at the C3 position via various sustainable protocols makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
3-amino-1H-benzo[g]quinoxalin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVJUAYNYCVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(Dimethylamino)propylcarbamoyl]benzoic acid;hydrochloride](/img/structure/B8094604.png)
![1-(4,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-3-yl)methyl]methanamine;hydrochloride](/img/structure/B8094608.png)



![7-Chloro-4-[4-(2-chloroethyl)piperazin-1-yl]quinoline;dihydrochloride](/img/structure/B8094641.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine;hydrochloride](/img/structure/B8094645.png)

